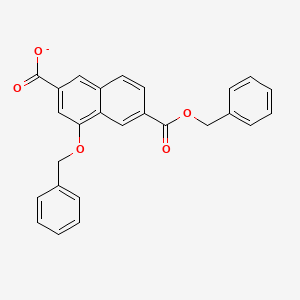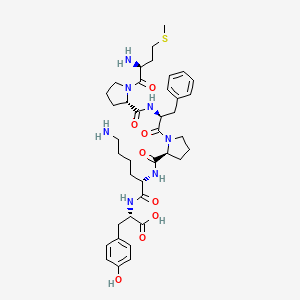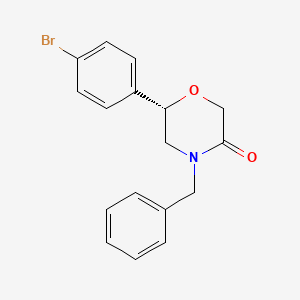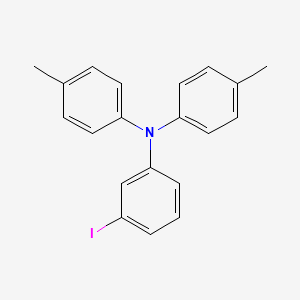
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and methoxyphenyl groups attached to an aniline backbone, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzaldehyde derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with triphenylphosphonium ylide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like column chromatography or recrystallization is common in industrial settings.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity.
類似化合物との比較
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N-(4-hydroxyphenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)-N-phenylaniline
Uniqueness
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.
特性
CAS番号 |
89115-11-7 |
|---|---|
分子式 |
C33H27NO |
分子量 |
453.6 g/mol |
IUPAC名 |
4-(2,2-diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline |
InChI |
InChI=1S/C33H27NO/c1-35-32-23-21-31(22-24-32)34(29-15-9-4-10-16-29)30-19-17-26(18-20-30)25-33(27-11-5-2-6-12-27)28-13-7-3-8-14-28/h2-25H,1H3 |
InChIキー |
YBZDXRNISDJPIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
